Cefamandole nafate

概要

説明

セファマンドールナファートは、第2世代セファロスポリン系抗生物質です。 これは、皮膚、骨、関節、尿路、下気道などの様々な細菌感染症の治療に使用される広域スペクトル抗生物質です . この化合物はプロドラッグであり、体内で活性型であるセファマンドールに変換されます . セファマンドールナファートは、米国ではもはや販売されていません .

準備方法

セファマンドールナファートの調製には、複数段階の合成プロセスが関与します。ある方法には、7-アミノ-3-[(1-メチル-1H-テトラゾール-5-イル) S-メチル]-3-セフェム-4-カルボン酸と重炭酸ナトリウムをアセトン水溶液に懸濁させることが含まれます。この混合物を次に、α-ホルミルマンデロイルクロリドのアセトン溶液と反応させて、7-D-(2-ホルミロキシフェニルアセトアミド)-3-[(1-メチル-1H-テトラゾール-5-イル) S-メチル]-3-セフェム-4-カルボン酸を形成します。 最後の段階では、この中間体をアセトンに溶解し、アセトン溶液中の有機酸ナトリウムと反応させてセファマンドールナファートを生成します .

化学反応の分析

セファマンドールナファートは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、異なる酸化生成物を形成する可能性があります。

還元: 還元反応は、セファマンドールナファートを還元型に変換することができます。

置換: この化合物は、置換反応を受ける可能性があり、その中で1つの官能基が別の官能基に置き換えられます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます

科学研究への応用

セファマンドールナファートは、いくつかの科学研究への応用があります。

科学的研究の応用

Pharmacokinetics

The pharmacokinetic profile of cefamandole nafate indicates rapid absorption and high plasma concentrations following intramuscular or intravenous administration. Studies show that the drug reaches peak serum concentrations within 1 hour after injection. The bioavailability is enhanced when administered with lidocaine as a diluent, which also reduces injection pain .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~1 hour post-administration |

| Bioavailability | High |

| Elimination Half-Life | Approximately 1.5 hours |

| Volume of Distribution | ~0.2 L/kg |

Treatment of Urinary Tract Infections

This compound has been effectively used to treat uncomplicated urinary tract infections with a recommended dosage of 500 mg every 8 hours. In more severe cases, dosages can be increased to 1 g every 8 hours .

Efficacy Against Biofilm Formation

Research indicates that this compound can inhibit biofilm formation by pathogenic bacteria, particularly Staphylococcus aureus on polyurethane surfaces. This property is crucial in preventing persistent infections associated with indwelling medical devices .

Comparative Studies

A study comparing this compound with other antibiotics demonstrated its superior efficacy against certain strains of bacteria, particularly in cases resistant to other treatments. The minimum inhibitory concentration (MIC) values for common pathogens are as follows:

- Escherichia coli : 0.12 - 400 μg/ml

- Haemophilus influenzae : 0.06 - >16 μg/ml

- Staphylococcus aureus : 0.1 - 12.5 μg/ml .

Safety Profile and Side Effects

This compound is generally well-tolerated; however, it can cause side effects such as hypoprothrombinemia due to the release of N-methylthiotetrazole (NMTT) during metabolism. Patients are advised to avoid alcohol during treatment due to potential disulfiram-like reactions . Monitoring for adverse effects is recommended, especially in patients with renal impairment.

作用機序

セファマンドールナファートは、細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質 (PBP) に結合することによって効果を発揮します。 この結合は、細菌細胞壁の合成の第3段階および最終段階を阻害し、細胞の溶解と死をもたらします . この化合物は細菌細胞壁を標的とするため、広範囲のグラム陽性菌とグラム陰性菌に効果的です .

類似化合物との比較

セファマンドールナファートは、セファロチン、セファロリジン、セファゾリンなどの他の第2世代セファロスポリン系抗生物質に似ています。 セファマンドールナファートは、伝統的に他のセファロスポリンに抵抗性があるエンテロバクター属とインドール陽性プロテウス属の菌株を阻害する能力においてユニークです . これにより、セファマンドールナファートは、抵抗性細菌感染症の治療に貴重な抗生物質となっています。

類似化合物

- セファロチン

- セファロリジン

- セファゾリン

生物活性

Cefamandole nafate is a semisynthetic second-generation cephalosporin antibiotic that exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. This article delves into its biological activity, including its pharmacokinetics, efficacy in clinical settings, and safety profile based on diverse research findings.

This compound is rapidly converted to cefamandole in vivo and in vitro. Studies indicate that the half-life of this compound is less than one hour at physiological pH (7.0 or higher), while it remains more stable at lower pH levels, allowing for effective delineation of its activity against susceptible bacteria . The conversion rate and stability are essential for understanding its therapeutic efficacy.

2. Antibacterial Activity

This compound demonstrates comparable in vitro antibacterial activity to cefamandole, although it is generally less potent. When tested against various bacterial strains, cefamandole was found to be approximately ten times more active than this compound in lysing log-phase cultures of susceptible bacteria .

Table 1: Comparative Antibacterial Activity

| Bacterial Strain | Cefamandole (µg/mL) | This compound (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 5 |

| Escherichia coli | 1 | 10 |

| Klebsiella pneumoniae | 1 | 10 |

3. Clinical Efficacy

A randomized double-blind study assessed the efficacy of this compound in preventing infections during elective orthopedic surgeries. Among 715 patients, the infection rate was significantly lower in the cefamandole group (1.6%) compared to the placebo group (4.2%) (p < 0.05). Notably, in procedures lasting longer than two hours, only two infections occurred in the cefamandole group versus seven in the placebo group .

4. Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has been evaluated through various studies. One study involving twelve male volunteers showed no significant difference in serum concentrations when administered intramuscularly with saline versus a lidocaine diluent, although lidocaine reduced injection pain .

Table 2: Pharmacokinetic Parameters

| Administration Route | Mean Peak Serum Concentration (µg/mL) | Time to Peak (hours) |

|---|---|---|

| Intravenous | 25 | 0.5 |

| Intramuscular (Saline) | 20 | 1 |

| Intramuscular (Lidocaine) | 19 | 1 |

5. Safety Profile and Toxicology

Toxicological evaluations indicate that this compound has a favorable safety profile with no significant systemic toxicity observed in laboratory animals at therapeutic doses . Studies showed it did not exhibit teratogenic effects or adversely affect fertility or gestation in animal models . However, local reactions at injection sites were noted.

6. Case Studies and Observations

In clinical settings, this compound has been effectively used for surgical prophylaxis and treating various infections. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Gram-negative bacilli, common pathogens encountered in surgical infections .

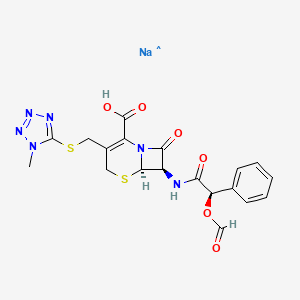

特性

CAS番号 |

42540-40-9 |

|---|---|

分子式 |

C19H18N6NaO6S2 |

分子量 |

513.5 g/mol |

IUPAC名 |

sodium;(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/t12-,14-,17-;/m1./s1 |

InChIキー |

FUWWBXJEMYXCMO-YCLOEFEOSA-N |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |

異性体SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |

正規SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

42540-40-9 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefamandole Nafate exert its antibacterial activity?

A1: this compound itself is a prodrug and is rapidly hydrolyzed in vivo to Cefamandole. Cefamandole, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death. [, , ]

Q2: What is the molecular formula and weight of this compound Hydrate?

A2: The molecular formula of this compound Hydrate is C19H17N6NaO6S25H2O. []

Q3: Are there any specific spectroscopic techniques used to characterize this compound?

A3: Yes, X-ray powder diffraction is a key technique used to determine the characteristic peaks and crystalline structure of this compound. [, , ]

Q4: Can this compound be mixed with xylitol injection?

A4: Studies indicate that this compound for injection shows good stability when mixed with 5% and 10% xylitol injection for up to 8 hours at room temperature (25°C). []

Q5: Is this compound compatible with Omeprazole Sodium for injection?

A5: No, this compound for injection is incompatible with Omeprazole Sodium for injection. Significant changes in appearance, pH, and drug content were observed when mixed, indicating a chemical interaction. They should be administered separately. []

Q6: Does the presence of glucose affect the stability of this compound?

A6: While this compound is generally stable in dextrose solutions, an increased hydrolysis rate of the formyl moiety has been observed in 5% dextrose in water compared to water for injection or 0.9% saline. This is attributed to a transesterification reaction with glucose, producing D-glucose-6-formate and other D-glucose diformates. []

Q7: Does this compound exhibit any catalytic properties?

A7: this compound itself does not possess inherent catalytic properties. Its activity primarily stems from its role as a prodrug that is converted to the active antibiotic Cefamandole. [, , ]

A7: The provided research abstracts do not delve into these specific areas. Most focus on this compound's physicochemical properties, stability, compatibility, and in vivo behavior.

Q8: What is the impact of pH on the stability of this compound?

A8: this compound exhibits maximum stability in a pH range of 4 to 6.5. Degradation is accelerated by both acidic (hydrogen ion catalysis) and alkaline (hydroxide ion catalysis) conditions. []

Q9: Does the addition of sodium carbonate or tromethamine influence the stability of this compound?

A9: Both sodium carbonate and tromethamine significantly accelerate the hydrolysis of the formyl group in this compound. This is due to their basic nature, which promotes the hydrolysis reaction. []

Q10: What strategies are employed to improve the stability of this compound in formulations?

A10: The inclusion of sodium benzoate in the composition of this compound powder injection has been investigated as a method to enhance stability. This formulation exhibits low hygroscopicity, high active ingredient stability, no solvent residues, and minimal degradation during prolonged storage. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。